molecular formula C21H20O11 B1194905 cyanidin 3-O-beta-D-galactoside betaine

cyanidin 3-O-beta-D-galactoside betaine

Cat. No. B1194905
M. Wt: 448.4 g/mol
InChI Key: KKJMOABHCCNIEF-WVXKDWSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanidin 3-O-beta-D-galactoside betaine is an oxonium betaine that is the conjugate base of cyanidin 3-O-beta-D-galactoside, arising from regioselective deprotonation of the 5-hydroxy group. Major structure at pH 7.3 It derives from a cyanidin cation. It is a conjugate base of a cyanidin 3-O-beta-D-galactoside. It is a conjugate acid of a cyanidin 3-O-beta-D-galactoside(1-).

Scientific Research Applications

Enzymatic Activity and Diabetes Management

Cyanidin-3-galactoside, a natural anthocyanin, has demonstrated significant α-glucosidase inhibitory activity. This compound exhibits an IC50 value of 0.50 ± 0.05 mM against intestinal sucrase and shows synergistic inhibition when combined with acarbose, a diabetes medication. This suggests its potential for diabetes treatment through α-glucosidase inhibition (Adisakwattana, Charoenlertkul, & Yibchok-anun, 2009).

Application in Food and Cosmetic Industries

Research on cyanidin-3-O-galactoside (cy-gal) from alpine bearberry indicates its potential in the cosmetic and food industries. When enzymatically acylated with saturated fatty acids, cy-gal displayed improved lipophilicity, thermostability, and retained its antioxidant properties, making it a valuable compound for natural product applications (Yang, Kortesniemi, Yang, & Zheng, 2018).

Antioxidant and Health Benefits

Cyanidin 3-O-galactoside (Cy3Gal) is widely recognized for its antioxidant and health-promoting effects. Studies highlight its anti-inflammatory, anticancer, antidiabetic, anti-toxicity, cardiovascular, and nervous protective capacities. Cy3Gal has potential as a food additive or health supplement, given its various physiological functions and health benefits (Liang, Liang, Guo, & Yang, 2021).

properties

Product Name

cyanidin 3-O-beta-D-galactoside betaine

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-one

InChI

InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,24-29H,7H2/t16-,17+,18+,19-,21-/m1/s1

InChI Key

KKJMOABHCCNIEF-WVXKDWSHSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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